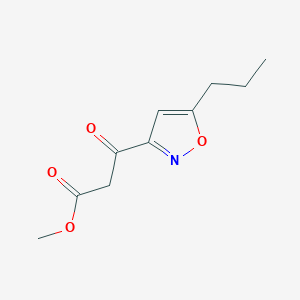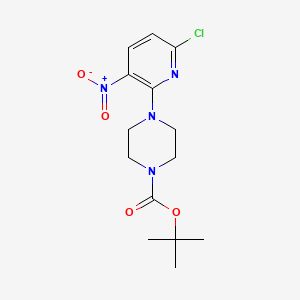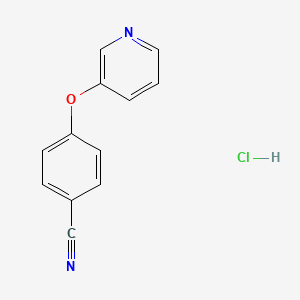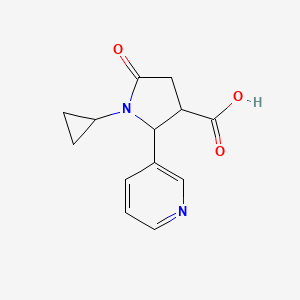![molecular formula C20H16ClNO4S B1393890 Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate CAS No. 1182284-29-2](/img/structure/B1393890.png)
Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate
Vue d'ensemble
Description
Methyl benzoate is a common moiety in many compounds and is formed by the condensation of methanol and benzoic acid . The biphenyl component, which consists of two benzene rings connected by a single bond, is also a common structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of methyl benzoate has been analyzed using Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy .Chemical Reactions Analysis
Methyl benzoate can undergo various reactions at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, as illustrated by acid-catalyzed nitration with nitric acid .Physical And Chemical Properties Analysis
Methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The physical and chemical properties of a compound can be influenced by the presence of functional groups and the overall structure of the molecule.Applications De Recherche Scientifique
Acaricide Applications : A study by Kimura and Hourai (2005) describes a compound similar to Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate, noting its application as an acaricide, a substance used for killing mites and ticks (Kimura & Hourai, 2005).
Intermediate in Tianeptine Synthesis : Yang Jian-she (2009) explored the synthesis of a related compound as an intermediate in producing Tianeptine, an antidepressant. This highlights the role of such compounds in pharmaceutical synthesis (Yang Jian-she, 2009).
Antimicrobial Activity and Molecular Docking : Vetrivelan (2019) investigated a derivative of sulfonamide, which includes methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate, a compound similar to Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate. This study focused on its antimicrobial activity and potential as an inhibitor in molecular docking studies (Vetrivelan, 2019).
4-Chlorobenzoate Metabolism : Research by Arensdorf and Focht (1995) into the bacterial degradation of biphenyl and polychlorinated biphenyls involved compounds similar to Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate. This study is important for understanding environmental biodegradation processes (Arensdorf & Focht, 1995).
Potential Antimicrobial Agent and Penicillin-Binding Protein Inhibition : A study by Murugavel et al. (2016) on a related compound emphasized its antimicrobial properties and potential as a penicillin-binding protein inhibitor (Murugavel et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-26-20(23)16-4-10-18(11-5-16)22-27(24,25)19-12-6-15(7-13-19)14-2-8-17(21)9-3-14/h2-13,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLVOBOQRJJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166789 | |
| Record name | Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate | |
CAS RN |
1182284-29-2 | |
| Record name | Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182284-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)





![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)



![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)